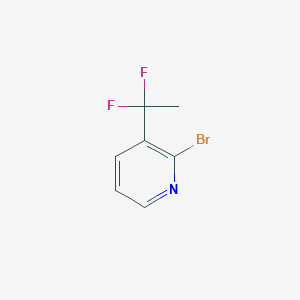
2-Bromo-3-(1,1-difluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(1,1-difluoroethyl)pyridine is an organic compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoroethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1,1-difluoroethyl)pyridine typically involves the bromination of 3-(1,1-difluoroethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(1,1-difluoroethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine and difluoroethyl groups can participate in various chemical reactions, leading to the formation of new compounds with distinct biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the compounds formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(1,1-difluoroethyl)pyridine
- 3-Bromo-2-(1,1-difluoroethyl)pyridine
- 2-Bromo-4-(1,1-difluoroethyl)pyridine
Uniqueness
2-Bromo-3-(1,1-difluoroethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The position of the bromine and difluoroethyl groups influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic and pharmaceutical compounds .
Eigenschaften
CAS-Nummer |
2344849-53-0 |
|---|---|
Molekularformel |
C7H6BrF2N |
Molekulargewicht |
222.03 g/mol |
IUPAC-Name |
2-bromo-3-(1,1-difluoroethyl)pyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3 |
InChI-Schlüssel |
HVAASPKWCSOJKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(N=CC=C1)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
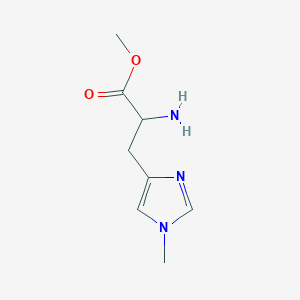
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
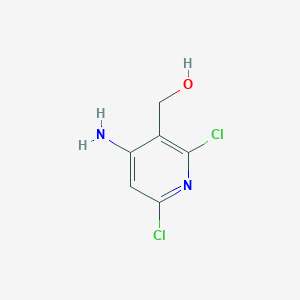



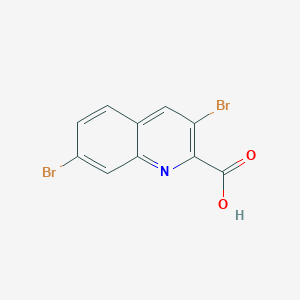
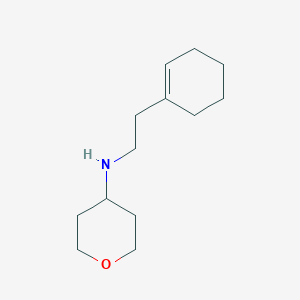
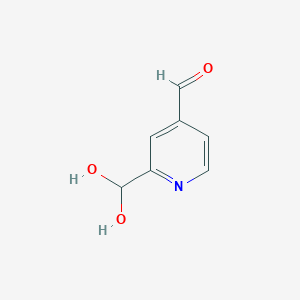
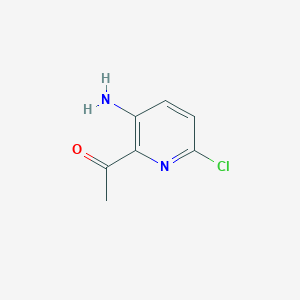

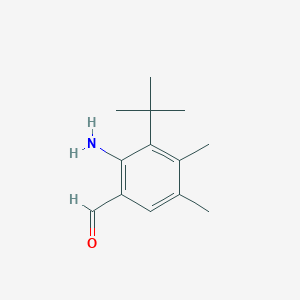
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
